molecular formula C17H19ClN2O2S B5172823 1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine

1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine

Cat. No. B5172823
M. Wt: 350.9 g/mol
InChI Key: VZYKVRNUEFREEA-UHFFFAOYSA-N
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Description

1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine, also known as CBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CBP is a piperazine derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.

Mechanism of Action

1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine acts as a potent inhibitor of serotonin and norepinephrine reuptake, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels has been found to have anxiolytic, antidepressant, and antipsychotic effects. Additionally, 1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine has been found to have potential anticancer and anti-inflammatory effects through the inhibition of various signaling pathways.
Biochemical and Physiological Effects:
1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine has been found to have various biochemical and physiological effects, including an increase in serotonin and norepinephrine levels in the brain, leading to anxiolytic, antidepressant, and antipsychotic effects. Additionally, 1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine has been found to inhibit various signaling pathways involved in cancer and inflammatory diseases, leading to potential anticancer and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine has several advantages for lab experiments, including its high purity and yield, as well as its potent inhibitory effects on serotonin and norepinephrine reuptake. However, 1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several future directions for research on 1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine, including further studies on its mechanisms of action, its potential applications in the treatment of various diseases, and the optimization of its synthesis method to yield higher purity and yield. Additionally, further studies on the toxicity of 1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine are needed to fully understand its safety profile.

Synthesis Methods

1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine can be synthesized through various methods, including the reaction of 4-chlorobenzyl chloride with piperazine, followed by reaction with sodium sulfite to yield 1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine. Another method involves the reaction of 4-chlorobenzylamine with phenylsulfonyl chloride, followed by reaction with piperazine to yield 1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine. The synthesis of 1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine has been optimized to yield high purity and yield.

Scientific Research Applications

1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine has been found to have potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. 1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine has been shown to be a potent inhibitor of serotonin and norepinephrine reuptake, making it a potential candidate for the treatment of depression and anxiety disorders. 1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine has also been found to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia. Additionally, 1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine has been found to have potential applications in the treatment of cancer and inflammatory diseases.

properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c18-16-8-6-15(7-9-16)14-23(21,22)20-12-10-19(11-13-20)17-4-2-1-3-5-17/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYKVRNUEFREEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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